

Application Notes and Protocols: JNJ-18038683

Free Base Solubility in DMSO and Saline

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Compound of Interest

Compound Name: JNJ-18038683 free base

Cat. No.: B1673001

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Introduction

JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine type 7 (5-HT₇) receptor.[1] It has demonstrated potential as a therapeutic agent in preclinical models of depression and has been investigated for its effects on sleep and cognition.[2] Accurate preparation of JNJ-18038683 solutions is critical for reliable and reproducible experimental results in both in vitro and in vivo studies. This document provides detailed application notes and protocols for dissolving **JNJ-18038683 free base** in dimethyl sulfoxide (DMSO) and saline-based formulations.

Physicochemical Properties

A summary of the key physicochemical properties of **JNJ-18038683 free base** is presented in the table below.

Property	Value
Chemical Name	3-(4-chlorophenyl)-1-(phenylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[5,4-d]azepine
CAS Number	851373-91-6
Molecular Formula	C ₂₀ H ₂₀ ClN ₃
Molecular Weight	337.85 g/mol [3]
Appearance	White to off-white solid powder

Solubility Data

The solubility of **JNJ-18038683 free base** in commonly used laboratory solvents is crucial for the preparation of stock and working solutions. While specific quantitative solubility data from peer-reviewed literature is limited, information from chemical suppliers provides valuable guidance.

Solvent	Solubility	Notes
DMSO	Soluble (qualitative)	JNJ-18038683 free base is generally soluble in DMSO. Stock solutions of 5 mM, 10 mM, or 20 mM can be prepared.[1]
Saline (0.9% NaCl)	Poorly soluble	JNJ-18038683 free base has low aqueous solubility. Direct dissolution in saline is not recommended for achieving high concentrations.
Formulations	Soluble in specific formulations	For in vivo applications, formulations containing DMSO, a surfactant like Tween 80, and saline are recommended to achieve a stable solution.

Signaling Pathway of 5-HT7 Receptor

JNJ-18038683 exerts its effects by antagonizing the 5-HT7 receptor, a G-protein coupled receptor (GPCR). The 5-HT7 receptor is primarily coupled to Gs and G12 proteins, leading to the activation of downstream signaling cascades that modulate neuronal function and morphology.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

5-HT7 Receptor Signaling Pathways

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of JNJ-18038683 in DMSO

This protocol describes the preparation of a concentrated stock solution for in vitro experiments.

Materials:

- **JNJ-18038683 free base** (MW: 337.85 g/mol)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Analytical balance
- Microcentrifuge tubes or amber glass vials
- Vortex mixer
- Pipettes and sterile tips

Procedure:

- Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of JNJ-18038683 needed:
 - $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$
 - $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 337.85 \text{ g/mol} \times 1000 \text{ mg/g} = 3.3785 \text{ mg}$

- Weighing: Accurately weigh 3.38 mg of **JNJ-18038683 free base** and transfer it to a sterile microcentrifuge tube or amber vial.
- Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the compound.
- Mixing: Cap the tube securely and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
- Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a JNJ-18038683 Formulation for In Vivo Administration

This protocol provides a general method for preparing a JNJ-18038683 formulation suitable for intraperitoneal (IP) or subcutaneous (SC) injection in animal models. This formulation uses a co-solvent system to maintain the solubility of the hydrophobic compound in an aqueous-based vehicle.

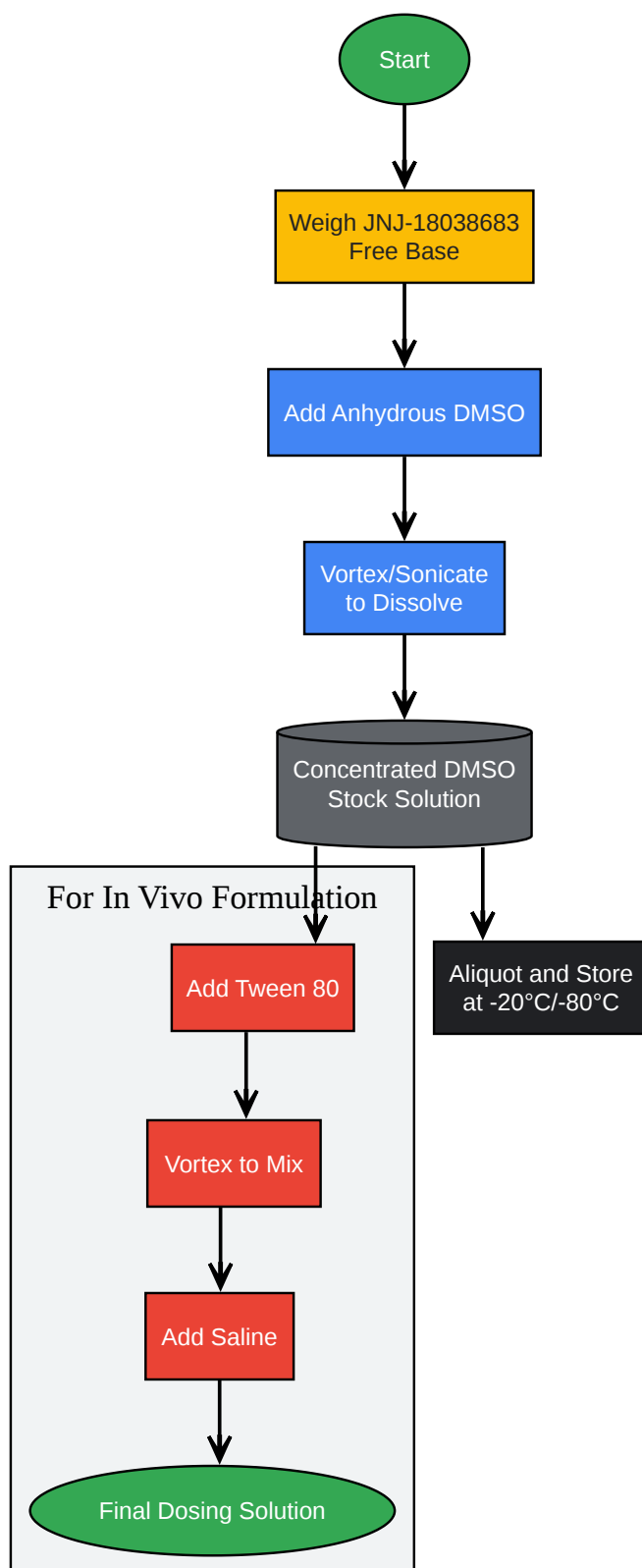
Materials:

- **JNJ-18038683 free base**
- Dimethyl sulfoxide (DMSO)
- Tween 80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Pipettes and sterile tips

Procedure:

- Prepare a concentrated DMSO stock: Prepare a concentrated stock solution of JNJ-18038683 in DMSO as described in Protocol 1. The concentration of this stock will depend on the final desired dosing concentration.
- Formulation Preparation (Example for a 10% DMSO, 5% Tween 80, 85% Saline vehicle):
 - In a sterile tube, add 1 part of the JNJ-18038683 DMSO stock solution.
 - Add 0.5 parts of Tween 80.
 - Vortex thoroughly to mix the DMSO and Tween 80.
 - Slowly add 8.5 parts of sterile saline to the DMSO/Tween 80 mixture while vortexing. Continue to vortex until a clear and homogenous solution is formed.
- Final Concentration Calculation: The final concentration of JNJ-18038683 in the formulation will be diluted from the initial DMSO stock. For example, if a 100 mM DMSO stock is used, the final concentration in a 10% DMSO formulation will be 10 mM.
- Administration: The formulation should be prepared fresh on the day of use. Before administration, visually inspect the solution for any signs of precipitation.

Experimental Workflow for Solution Preparation



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Workflow for JNJ-18038683 Solution Preparation

Troubleshooting

- Precipitation upon dilution in aqueous buffer: If the DMSO stock solution precipitates when diluted into an aqueous buffer for in vitro assays, consider the following:
 - Decrease the final concentration of JNJ-18038683.
 - Ensure the final DMSO concentration in the working solution is kept low (typically ≤ 0.1 - 0.5%).
 - Prepare dilutions in buffer containing a low percentage of serum or albumin, which can help maintain solubility.
- Cloudiness in in vivo formulation: If the final formulation appears cloudy or contains precipitates, it may indicate that the solubility limit has been exceeded. Try increasing the proportion of co-solvents (DMSO and Tween 80) or decreasing the final concentration of JNJ-18038683. Ensure the saline is added slowly with vigorous mixing.

Safety Precautions

- JNJ-18038683 is a research chemical. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Avoid direct contact.
- Consult the Safety Data Sheet (SDS) for JNJ-18038683 and all other chemicals used for detailed safety information.

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References

- 1. JNJ-18038683 | inhibitor/agonist | CAS 851373-91-6 | Buy JNJ-18038683 from Supplier InvivoChem [invivochem.com]
- 2. Translational evaluation of JNJ-18038683, a 5-hydroxytryptamine type 7 receptor antagonist, on rapid eye movement sleep and in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. jneurosci.org [jneurosci.org]
- 5. 5-HT7 receptor is coupled to G alpha subunits of heterotrimeric G12-protein to regulate gene transcription and neuronal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT7 Receptor Is Coupled to G α Subunits of Heterotrimeric G12-Protein to Regulate Gene Transcription and Neuronal Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Central nervous system effects of 5-HT7 receptors: a potential target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cellular mechanisms of the 5-HT7 receptor-mediated signaling [frontiersin.org]
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